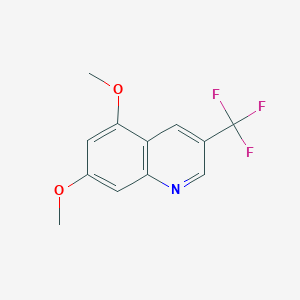

5,7-Dimethoxy-3-(trifluoromethyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dimethoxy-3-(trifluoromethyl)quinoline is a chemical compound with the linear formula C16H12F3NO2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of fluorinated quinolines, like 5,7-Dimethoxy-3-(trifluoromethyl)quinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular structure of 5,7-Dimethoxy-3-(trifluoromethyl)quinoline is represented by the linear formula C16H12F3NO2S . The molecular weight of this compound is 339.339 .Applications De Recherche Scientifique

Chemical Interaction and Synthesis

- Chemical Interactions in Synthesis : 5,7-Dimethoxy-3-(trifluoromethyl)quinoline exhibits interesting chemical properties in synthesis. The introduction of a methoxy group at the peri-(5-)position affects deprotonation in bromo(trifluoromethyl)quinoline, demonstrating the significance of steric pressure in chemical reactions (Schlosser et al., 2006).

Fluorescent Properties for Biomolecule Linking

- Fluorescent Molecules for Biomolecule Linking : This compound has been utilized in creating highly fluorescent molecules suitable for linking to biomolecules and biopolymers. The fluorescent properties of these molecules show pH-independent characteristics and large Stokes shifts, though with a relatively low quantum yield (Stadlbauer et al., 2009).

Synthesis of Novel Compounds

- Novel Compound Synthesis : In the field of organic chemistry, 5,7-Dimethoxy-3-(trifluoromethyl)quinoline has been a key component in synthesizing various novel compounds. For instance, it has been used in the synthesis of novel quinoline and related azaheterocycle libraries, highlighting its versatility in creating diverse chemical structures (Yang et al., 2013).

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Activities : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. Certain synthesized compounds showed notable H2O2 radical scavenger properties, comparable to standard ascorbic acid, as well as effective antifungal and antibacterial activities (Bhosale et al., 2013).

Photocyclization and Molecular Synthesis

- Applications in Photocyclization : The compound plays a role in photocyclization processes, leading to the creation of dimethoxy[1]benzothieno[2,3-c]quinolines, which are essential in specific chemical synthesis pathways (Stuart et al., 1987).

Applications in Nuclear Medicine

- Nuclear Medicine Applications : An interesting application is found in nuclear medicine, where derivatives of 5,7-Dimethoxy-3-(trifluoromethyl)quinoline have been synthesized for potential use in positron emission tomography (PET) imaging studies. These studies highlight the compound's relevance in developing imaging agents for medical diagnostics (Sachin et al., 2011).

Propriétés

IUPAC Name |

5,7-dimethoxy-3-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-17-8-4-10-9(11(5-8)18-2)3-7(6-16-10)12(13,14)15/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVDSTGUXPUOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

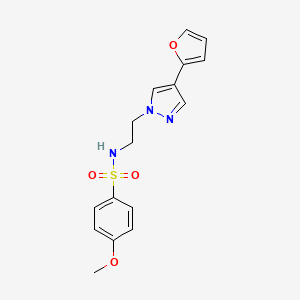

COC1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethoxy-3-(trifluoromethyl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2665153.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2665154.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)

![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)

![Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665170.png)